Formate
Overview
Description
Formate, also known as methanoate, is the conjugate base of formic acid. It is an anion with the chemical formula HCOO−. This compound is a planar anion where the two oxygen atoms are equivalent and bear a partial negative charge. It is commonly found in living systems as a source of one-carbon units in various biochemical processes .
Synthetic Routes and Reaction Conditions:
Direct Synthesis: this compound can be synthesized by reacting carbon dioxide with sodium hydroxide to produce sodium this compound and water.
Oxidative Synthesis: Formic acid can be oxidized using an oxidizing agent like hydrogen peroxide in the presence of a catalyst to produce this compound.
Hydrogenation of Carbon Dioxide: This method involves the hydrogenation of carbon dioxide using a metal catalyst under high pressure and temperature, especially in the presence of sodium hydroxide to capture the this compound intermediate.
Industrial Production Methods:
Electrochemical Reduction: this compound can be produced via the electrochemical reduction of carbon dioxide.
Microbial Production: this compound can be produced by microorganisms through metabolic engineering and synthetic biology, utilizing renewable one-carbon compounds.
Types of Reactions:
Oxidation: this compound can be oxidized to carbon dioxide and water.
Reduction: this compound can be reduced to formaldehyde under specific conditions.
Substitution: this compound can undergo substitution reactions to form esters and other derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Metal catalysts, hydrogen gas.
Catalysts: Palladium-based catalysts, enzymes like this compound dehydrogenase.
Major Products:
Oxidation: Carbon dioxide and water.
Reduction: Formaldehyde.
Substitution: this compound esters such as methyl this compound.
Scientific Research Applications
Formate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a source of one-carbon units.
Biology: Plays a role in the biosynthesis of nucleic acids and other biomolecules.
Medicine: this compound is studied for its potential as a biomarker for vitamin B12 and folate deficiencies.
Industry: Used in the production of formic acid, as a preservative, and in the tanning and textile industries.
Mechanism of Action
Formate acts as an essential intermediary metabolite in folate-mediated one-carbon metabolism. It can be produced from several substrates, including methanol, branched-chain fatty acids, and amino acids. The metabolism of this compound is tightly related to folate metabolism, involving the activation of this compound by tetrahydrofolate (THF). This activated this compound participates in methylation reactions and nucleotide synthesis .
Comparison with Similar Compounds
Acetate (CH3COO−): Like formate, acetate is a carboxylate anion but with a methyl group instead of a hydrogen atom.
Propionate (C2H5COO−): Another carboxylate anion with a longer carbon chain.
Oxalate (C2O4^2−): A dicarboxylate anion with two carboxyl groups.
Uniqueness of this compound:
Structure: this compound is the simplest carboxylate anion with only one carbon atom.
Reactivity: Its small size and simple structure make it highly reactive and versatile in various chemical and biochemical processes.
Properties
IUPAC Name |
formate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O2/c2-1-3/h1H,(H,2,3)/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAGIHXWWSANSR-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHO2- | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60221219 | |
Record name | Formic acid, ion(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60221219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
45.017 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71-47-6 | |
Record name | Formate(1-) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Formic acid, ion(1-) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Formic acid, ion(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60221219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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